4-Aminoindolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives has been explored through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, leading to compounds with significant cytotoxic effects on human breast tumor cell lines . Another innovative method utilizes 2H-indazole in an aza hetero-Diels-Alder reaction, which results in highly substituted 4-aminoquinolines. This process is notable for its atom economy and the use of simple starting materials . Additionally, an environmentally friendly synthesis of 4-aminoquinoline-2-ones has been achieved using choline hydroxide for intramolecular cyclization of 2-cyanophenylamide derivatives, offering an alternative that is both high-yielding and benign to the environment .
Molecular Structure Analysis
The molecular structures of the synthesized 4-aminoquinoline derivatives are confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses. These methods ensure the accuracy of the synthesized compounds and their potential as anticancer agents . The molecular structure of 4-aminoquinoline-2-ones synthesized using choline hydroxide is also confirmed, although the specific analytical techniques are not detailed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-aminoquinoline derivatives are diverse. The aza hetero-Diels-Alder reaction is a key reaction in forming highly substituted 4-aminoquinolines . The intramolecular cyclization using choline hydroxide represents another type of chemical reaction that leads to the formation of 4-aminoquinoline-2-ones . Additionally, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr methodology for assembling 4-aminoquinolines, expanding the scope of chemical reactions for these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structure and the substituents present. While the specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the cytotoxic effects of these compounds, are emphasized. The most active compound in the series showed potent effects against MDA-MB 468 cells, highlighting the importance of the chemical properties of these derivatives in medicinal chemistry .
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : 4-Aminoindolin-2-one is used in the synthesis of diversely substituted 2-aminoindoles .
- Methods of Application : A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
- Results or Outcomes : This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .
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Biological Evaluation
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Electrochemical Characterization
- Summary of Application : 4-Aminoindolin-2-one is used in the electrochemical characterization of isatin-thiosemicarbazone derivatives .
- Results or Outcomes : The cyclic voltammograms of isatin-3-thiosemicarbazone (ITSC), isatin-3-(N4-benzylthiosemicarbazone) (ITSC-Ph), 1-(5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide (NO2-ITSC) and 1-(5-nitro-2-oxoindolin-3-ylidene)-4-phenylthiosemicarbazide (NO2-ITSC-Ph) have demonstrated an irreversible oxidation process. The proposed final products are 3-aminoindolin-2-one and thiourea moieties .
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Synthesis Routes
- Summary of Application : 4-Aminoindolin-2-one is used in various synthesis routes.
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Pharmacological Research
- Summary of Application : 4-Aminoindolin-2-one derivatives have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors . These compounds are being studied for their potential use in the treatment of Alzheimer’s disease .
- Results or Outcomes : Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .
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Anticancer Research
- Summary of Application : Some 4-Aminoindolin-2-one derivatives have shown strong cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .
- Results or Outcomes : Five compounds exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17 µM). Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .
Safety And Hazards
Future Directions
While specific future directions for 4-Aminoindolin-2-one are not mentioned in the search results, a review on biologically active compounds based on 2-aminopyrimidin-4 (3H)-one, a structurally similar compound, suggests several priority directions including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINKECAYRRRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481813 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoindolin-2-one | |
CAS RN |
54523-76-1 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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